(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQLZPFUBKDAA-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, cytotoxicity, and structure-activity relationships.
Chemical Structure
The chemical structure of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one can be represented as follows:
This compound features a furan moiety and a thiazole ring, which are often associated with significant biological activities.
Antiproliferative Activity
Research indicates that compounds containing the thiazolidinone framework exhibit moderate to strong antiproliferative activity. A study demonstrated that derivatives of thiazolidinone with furan moieties showed significant cytotoxic effects on human leukemia cell lines, with specific emphasis on the role of electron-donating groups in enhancing anticancer properties .
Table 1: Antiproliferative Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HL-60 (Leukemia) | 3.5 | Induces apoptosis via LDH release |
| 5f | K562 (Leukemia) | 4.0 | Cell cycle arrest and DNA fragmentation |
| 5g | MCF-7 (Breast) | 6.0 | Inhibition of cell proliferation |
Cytotoxicity Studies
Cytotoxicity assays, including MTT and Trypan blue assays, have been employed to evaluate the viability of cancer cells after treatment with this compound. The results indicated that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one exhibits dose-dependent cytotoxicity against various cancer cell lines .
Case Study: Apoptosis Induction
One notable case study involved the treatment of HL-60 cells with compound 5e, which resulted in significant apoptosis induction as evidenced by flow cytometry and DNA fragmentation assays. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the furan and thiazole rings significantly impact biological activity. Electron-donating groups at specific positions on the aromatic rings enhance the cytotoxic potential of these compounds. For instance, substituents at the para position on the phenyl ring have been shown to increase activity against leukemia cell lines .
Table 2: Structure-Activity Relationship Data
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Electron-donating | Increased potency |
| Meta | Electron-withdrawing | Decreased potency |
| Ortho | Alkyl group | Moderate potency |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains indicated potential effectiveness, although further studies are required to quantify this activity accurately.
Table 3: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Scientific Research Applications
Biological Activities
Research indicates that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one exhibits several promising biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro tests revealed that it possesses notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining .
- Bacterial Inhibition : A series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of conventional antibiotics .
- Inflammation Reduction : In animal models of arthritis, administration of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one led to reduced swelling and pain scores, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
